2-Bocamino-4,5-dimethyl-benzoic acid
Overview
Description
2-Bocamino-4,5-dimethyl-benzoic acid, also known as BDMBA, is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 . It is a yellow solid and has garnered attention in the scientific community for its potential implications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name of this compound is 2-[(tert-butoxycarbonyl)amino]-4,5-dimethylbenzoic acid . The InChI code is 1S/C14H19NO4/c1-8-6-10(12(16)17)11(7-9(8)2)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
2-Bocamino-4,5-dimethyl-benzoic acid is a yellow solid .Scientific Research Applications
Pharmacology: PPARγ Agonist Development
2-Bocamino-4,5-dimethyl-benzoic acid: has been studied for its potential role in the development of novel antidiabetic agents . It has been shown to exhibit potent anti-diabetic activity without ulcerogenic toxicity and minimal side effects such as weight gain. This compound could be considered a promising candidate for further research in the treatment of type-2 diabetes mellitus.
properties
IUPAC Name |
4,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-6-10(12(16)17)11(7-9(8)2)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAFGGTXNABMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bocamino-4,5-dimethyl-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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